molecular formula C21H27BO3 B14775881 2-(4-((3,5-Dimethylphenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-((3,5-Dimethylphenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14775881
M. Wt: 338.2 g/mol
InChI Key: VWSKEBAQSVGUFQ-UHFFFAOYSA-N
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Description

2-(4-((3,5-Dimethylphenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by its unique structure, which includes a dioxaborolane ring and a phenyl group substituted with a dimethylphenoxy moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((3,5-Dimethylphenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,5-dimethylphenol with a suitable boronic acid or boronic ester precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid or ester under mild conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-((3,5-Dimethylphenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

    Reduction: Reduction reactions can convert the phenyl group to a cyclohexyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of boronic acid derivatives.

    Reduction: Formation of cyclohexyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-((3,5-Dimethylphenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential in drug discovery and development, particularly in the synthesis of biologically active molecules.

    Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-(4-((3,5-Dimethylphenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The compound acts as a nucleophile, where the boron atom forms a complex with the palladium catalyst, facilitating the transmetalation step of the reaction . This process leads to the formation of a new carbon-carbon bond, which is crucial in the synthesis of various organic molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-((3,5-Dimethylphenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its dioxaborolane ring structure, which imparts distinct reactivity and stability compared to other boronic esters. This uniqueness makes it particularly valuable in Suzuki-Miyaura coupling reactions, where it offers enhanced efficiency and selectivity.

Properties

Molecular Formula

C21H27BO3

Molecular Weight

338.2 g/mol

IUPAC Name

2-[4-[(3,5-dimethylphenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C21H27BO3/c1-15-11-16(2)13-19(12-15)23-14-17-7-9-18(10-8-17)22-24-20(3,4)21(5,6)25-22/h7-13H,14H2,1-6H3

InChI Key

VWSKEBAQSVGUFQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC3=CC(=CC(=C3)C)C

Origin of Product

United States

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